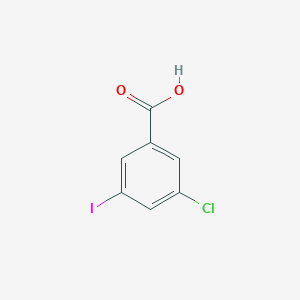

3-Chloro-5-iodobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLGQMGSWYRAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654355 | |

| Record name | 3-Chloro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-25-4 | |

| Record name | 3-Chloro-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-5-iodobenzoic Acid (CAS 289039-25-4): A Versatile Halogenated Building Block for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

3-Chloro-5-iodobenzoic acid is a disubstituted aromatic carboxylic acid that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its structure, featuring both a chloro and an iodo substituent meta to a carboxylic acid group, provides a unique platform for complex molecular engineering. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for programmed, regioselective functionalization through sequential cross-coupling reactions. This attribute makes it a strategic building block in the synthesis of pharmaceutical lead compounds, agrochemicals, and advanced materials where precise control over the molecular architecture is paramount.[1][2] This guide provides an in-depth examination of its properties, a validated synthesis protocol, analytical characterization techniques, and a discussion of its strategic applications in research and development.

Section 2: Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The molecule is a solid at room temperature and requires refrigerated storage to ensure long-term stability.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 289039-25-4 | [3] |

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₄ClIO₂ | [4] |

| Molecular Weight | 282.46 g/mol | Calculated |

| Physical Form | Solid | |

| Typical Purity | ≥98% | |

| InChI Key | LFLGQMGSWYRAMO-UHFFFAOYSA-N | |

| Storage | Refrigerator |

Molecular Structure Diagram

The strategic placement of the halogen atoms and the carboxylic acid group is key to the molecule's utility.

Caption: Molecular structure of this compound.

Section 3: Synthesis and Purification

While specific peer-reviewed syntheses for the 3-chloro-5-iodo isomer are not extensively documented, a robust and reliable synthetic route can be extrapolated from established protocols for analogous compounds, such as 2-chloro-5-iodobenzoic acid.[5][6] The most logical approach involves a Sandmeyer-type reaction, starting from the commercially available 3-amino-5-chlorobenzoic acid.

Proposed Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls and a final purification step to ensure high purity.

-

Diazotization (Step 1):

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1 equivalent of 3-amino-5-chlorobenzoic acid in a 20% aqueous sulfuric acid solution.

-

Cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

-

Dissolve 1.05 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The completion of diazotization can be qualitatively checked using starch-iodide paper, which will turn black in the presence of excess nitrous acid.

-

Causality Insight: A small amount of urea can be added to quench any excess nitrous acid, preventing unwanted side reactions in the subsequent step.

-

-

Iodination (Step 2):

-

In a separate beaker, dissolve 1.2 equivalents of potassium iodide (KI) in water.

-

Add the KI solution dropwise to the cold diazonium salt solution. Effervescence (release of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the complete substitution of the diazonium group.[6]

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

-

-

Workup and Purification (Step 3):

-

Wash the collected solid with cold water to remove inorganic salts, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine.

-

For purification, recrystallization is the method of choice. Dissolve the crude solid in a minimal amount of a hot solvent system, such as toluene or an ethanol/water mixture.[5]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 50 °C.

-

Section 4: Analytical Characterization

Confirming the identity and purity of the final product is essential. A combination of spectroscopic and chromatographic techniques should be employed.

-

-

¹H NMR: The aromatic region should exhibit three distinct signals for the three aromatic protons, each integrating to 1H. The proton between the two halogens will likely be the most deshielded (highest ppm), appearing as a triplet (or more accurately, a triplet of triplets with small coupling constants). The other two protons will appear as multiplets. The carboxylic acid proton will be a broad singlet, typically >10 ppm.

-

¹³C NMR: The spectrum will show seven distinct signals: six for the aromatic carbons (two of which will be directly attached to halogens and significantly shifted) and one for the carbonyl carbon of the carboxylic acid (~165-170 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight. The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) and UV detection would provide a robust system for quantification.[7][8]

Section 5: Applications in Research and Development

The primary value of this compound lies in its capacity for selective functionalization, making it a powerful tool for medicinal chemists and material scientists.

Regioselective Sequential Cross-Coupling

The significant difference in the bond dissociation energies of the C-I bond versus the C-Cl bond allows for selective catalysis. The C-I bond is more reactive and can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) under milder conditions than the more robust C-Cl bond.[2] This enables a two-step synthetic strategy:

-

First Coupling: A reaction at the iodine position.

-

Second Coupling: A subsequent reaction at the chlorine position, typically requiring a different catalyst system or more forcing conditions.

This sequential approach provides precise control for building complex molecular architectures from a single, versatile starting material.

Caption: Strategy of sequential Suzuki coupling reactions.

Role in Drug Discovery

Halogen atoms are prevalent in many FDA-approved drugs and play a crucial role in modulating a molecule's pharmacokinetic and pharmacodynamic properties.[9] They can influence lipophilicity, metabolic stability, and binding affinity. As such, this compound serves as an excellent scaffold for:

-

Fragment-Based Drug Design: Providing a rigid core onto which different functional groups can be systematically introduced.

-

Lead Optimization: Allowing for fine-tuning of a drug candidate's properties by exploring substitutions at the 3- and 5-positions. The related isomer, 2-chloro-5-iodobenzoic acid, is noted for its importance in developing anti-diabetic drugs, highlighting the potential of this structural class in medicinal chemistry.[10]

Section 6: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Table 2: GHS Hazard Information

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[11]H319: Causes serious eye irritation.[11]H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.[11]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the solid powder outside of a fume hood, a NIOSH-approved N95 dust mask is recommended.[12]

-

Handling: Avoid creating dust. Use in a well-ventilated area, preferably a chemical fume hood.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is refrigerated (2-8 °C).

Section 7: Conclusion

This compound stands out as a strategically important building block for advanced organic synthesis. Its key value is derived from the differential reactivity of its two halogen substituents, which permits a programmed and regioselective approach to constructing complex molecules. This feature, combined with its utility as a scaffold in medicinal chemistry, makes it an indispensable tool for researchers and professionals in drug discovery and material science. Adherence to proper synthesis, purification, and safety protocols will enable the full exploitation of this versatile compound's potential.

Section 8: References

-

This compound . Oakwood Chemical. [Link]

-

289039-25-4 | this compound . Tetrahedron. [Link]

-

Supplementary Information . The Royal Society of Chemistry. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

m-Chlorobenzoic Acid - SAFETY DATA SHEET . NIST. [Link]

-

This compound . Chemicalbridge. [Link]

-

Benzoic acid, 3-chloro-5-iodo- | 289039-25-4 . Angene Chemical. [Link]

-

3-Chlorobenzoic Acid . PubChem. [Link]

-

The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 . Google Patents.

-

5-Chloro-2-iodobenzoic Acid: Synthesis Applications and Sourcing from China . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A kind of preparation method of 2-chloro-5-iodobenzoic acid . Patsnap. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Library of Medicine. [Link]

-

Analytical Methods . RSC Publishing. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 289039-25-4 | this compound | Tetrahedron [thsci.com]

- 4. This compound [oakwoodchemical.com]

- 5. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. calibrechem.com [calibrechem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Spectroscopic Characterization of 3-Chloro-5-iodobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-5-iodobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not broadly available in public databases, this guide leverages predicted data and spectral information from analogous compounds to provide a robust analytical framework.

Introduction: The Structural Significance of this compound

This compound is a disubstituted benzoic acid derivative featuring both chloro and iodo functional groups. This unique substitution pattern makes it a valuable building block in organic synthesis, allowing for selective functionalization at different positions on the aromatic ring. Accurate structural confirmation is paramount for its application in complex molecular architectures. Spectroscopic techniques provide the necessary tools for unambiguous identification and purity assessment.

This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the characterization of this compound. Each section will provide a detailed experimental protocol, a summary of expected spectral data, and a thorough interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the benzene ring.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is often chosen for its ability to dissolve carboxylic acids and to allow for the observation of the acidic proton.[1]

-

To ensure a homogenous solution, gently vortex or sonicate the vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Diagram: NMR Sample Preparation and Data Acquisition Workflow

Caption: Workflow for NMR analysis of this compound.

Expected ¹H NMR Spectral Data

Due to the lack of a publicly available experimental spectrum for this compound, the following table presents expected chemical shifts based on the analysis of 3-chlorobenzoic acid and the known effects of an iodine substituent.[2]

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 - 8.2 | t | ~1.5 |

| H-4 | ~7.8 - 8.0 | t | ~1.5 |

| H-6 | ~7.6 - 7.8 | t | ~1.5 |

| COOH | >13 | br s | - |

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and a broad singlet for the carboxylic acid proton.

-

Aromatic Protons: The three aromatic protons (H-2, H-4, and H-6) will appear as closely spaced multiplets. The electron-withdrawing nature of the carboxylic acid, chlorine, and iodine will deshield these protons, causing them to resonate downfield, likely between 7.6 and 8.2 ppm. The multiplicity of each signal is predicted to be a triplet due to meta-coupling with the other two aromatic protons.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a chemical shift greater than 13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

Expected ¹³C NMR Spectral Data

The expected ¹³C NMR chemical shifts are based on data for 3-chlorobenzoic acid and the substituent effects of iodine.[2]

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~166 |

| C-1 | ~135 |

| C-2 | ~130 |

| C-3 | ~134 |

| C-4 | ~138 |

| C-5 | ~95 |

| C-6 | ~129 |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals.

-

Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal, appearing around 166 ppm, due to the strong deshielding effect of the two oxygen atoms.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of 95-140 ppm.

-

C-5 (Iodo-substituted): The carbon directly attached to the iodine atom (C-5) is expected to be the most upfield of the aromatic carbons, around 95 ppm, due to the "heavy atom effect" of iodine.

-

C-3 (Chloro-substituted): The carbon bonded to the chlorine atom (C-3) will be deshielded and is expected around 134 ppm.

-

C-1 (Carboxyl-substituted): The ipso-carbon attached to the carboxylic acid group (C-1) is expected around 135 ppm.

-

C-2, C-4, C-6: The remaining protonated carbons will have chemical shifts influenced by the surrounding substituents.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed water.

-

In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.[3]

-

Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Grind the mixture until it is a homogenous, fine powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a translucent or transparent pellet.[3]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Diagram: FT-IR KBr Pellet Preparation Workflow

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Expected IR Spectral Data

The following table summarizes the expected characteristic IR absorption bands for this compound based on the known absorptions for carboxylic acids and substituted benzenes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1710 - 1680 | Strong, Sharp |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |

| O-H bend (carboxylic acid) | 1440 - 1395 | Medium |

| C-Cl stretch | 800 - 600 | Medium to Strong |

| C-I stretch | ~500 | Medium to Strong |

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption will appear around 1710-1680 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.

-

C-O Stretch and O-H Bend: A strong C-O stretching band will be present between 1320-1210 cm⁻¹, and an O-H bending vibration will be observed in the 1440-1395 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to strong absorptions between 1600-1450 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring.

-

C-Halogen Stretches: The C-Cl and C-I stretching vibrations are expected in the fingerprint region, with the C-Cl stretch typically appearing between 800-600 cm⁻¹ and the C-I stretch at lower wavenumbers, around 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[4] This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Diagram: Electron Ionization Mass Spectrometry Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectral Data

The following table presents the predicted monoisotopic mass and key m/z values for this compound and its adducts.[5]

| Species | Predicted m/z |

| Monoisotopic Mass | 281.89444 Da |

| [M]⁺ | 281.89389 |

| [M+H]⁺ | 282.90172 |

| [M+Na]⁺ | 304.88366 |

| [M-H]⁻ | 280.88716 |

Mass Spectral Interpretation

The mass spectrum of this compound will provide crucial information for confirming its molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (~282 for the most abundant isotopes). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M peak.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45). The presence of the halogen atoms will also influence the fragmentation, and ions corresponding to the loss of Cl or I may be observed. The fragmentation pattern serves as a "fingerprint" that can be compared to spectral libraries for identification.

Conclusion

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Specac. (2023). How do you prepare a KBr sample? Master the Technique for Clear FTIR Analysis. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Prep. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to Prepare Samples for NMR. NMR Facility. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

- Olori, J., Pierini, F., & Serranti, S. (2021).

-

Wikipedia. (2024). Electron ionization. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 32(4), 233–251.

- Watson, D. G. (2015). Understanding Electron Ionization Processes for GC–MS.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3 - Supporting Information. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

Wikipedia. (2024). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]

- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-chloro-5-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chlorobenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). NMR spectra and Analytical HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

Scribd. (n.d.). Lab Report 3 CHM 260. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]

- 3. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. PubChemLite - this compound (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]

Solubility of 3-Chloro-5-iodobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-5-iodobenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust theoretical framework to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications.

Physicochemical Characterization of this compound

Understanding the inherent physicochemical properties of this compound is fundamental to predicting and interpreting its solubility in different solvent systems. The molecule's structure, featuring a carboxylic acid group, a chlorine atom, and an iodine atom on a benzene ring, dictates its polarity, hydrogen bonding capacity, and overall dissolution behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIO₂ | [1] |

| Molecular Weight | 282.46 g/mol | [2] |

| Physical Form | Solid | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 289039-25-4 | [3] |

| Predicted pKa | 3.31 ± 0.10 | [4] |

| Predicted XlogP | 2.7 | [1] |

The carboxylic acid moiety, with a predicted pKa of around 3.31, is acidic and capable of acting as a hydrogen bond donor and acceptor.[4] The presence of the electronegative chlorine and iodine atoms increases the molecule's overall polarity and molecular weight. The predicted XlogP value of 2.7 suggests a degree of lipophilicity, indicating that while it has polar characteristics, it will also have an affinity for non-polar environments.[1]

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is therefore a complex interplay of its structural features and the properties of the organic solvent.

Role of Polarity and Hydrogen Bonding

The polarity of a solvent is a critical determinant of its ability to dissolve a given solute. Organic solvents can be broadly categorized as polar (protic and aprotic) and non-polar.

-

Polar Protic Solvents (e.g., methanol, ethanol) have a hydrogen atom bound to an electronegative atom and can act as both hydrogen bond donors and acceptors. Given that this compound has a carboxylic acid group, it is expected to form strong hydrogen bonds with these solvents, leading to higher solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide) possess a dipole moment but lack an O-H or N-H bond. They can act as hydrogen bond acceptors. The carbonyl oxygen of the carboxylic acid and the lone pairs on the halogen atoms of the solute can interact with the positive end of the solvent's dipole. Good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., toluene, hexane) have low dielectric constants and are not capable of significant hydrogen bonding. The polar carboxylic acid group will have unfavorable interactions with these solvents, suggesting lower solubility. However, the non-polar benzene ring and halogen substituents may contribute to some degree of dissolution.

Influence of Functional Groups

-

Carboxylic Acid: This is the primary driver of polarity and hydrogen bonding, promoting solubility in polar solvents.

-

Chloro and Iodo Substituents: These halogens increase the molecular weight and polarizability of the molecule. Their presence can enhance van der Waals interactions with solvent molecules.

-

Aromatic Ring: The benzene ring is hydrophobic and will favor interactions with non-polar solvents.

Qualitative Solubility Profile

Based on the theoretical principles and by analogy with other substituted benzoic acids, a qualitative prediction of the solubility of this compound in common organic solvents can be made. For instance, 3,5-dichlorobenzoic acid, a structurally similar compound, shows improved solubility in organic solvents like ethanol and acetone compared to its limited solubility in water.[5] Similarly, 3-iodobenzoic acid is soluble in alcohol and ether but insoluble in water.[6]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the carboxylic acid group. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMF | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Non-Polar | Toluene, Dichloromethane | Low to Moderate | The aromatic ring and halogens may facilitate some interaction, but the polar carboxylic acid group limits solubility. |

| Aliphatic Non-Polar | Hexane, Cyclohexane | Very Low | Unfavorable interactions between the polar solute and non-polar solvent. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, rigorous experimental protocols are necessary. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility. This involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Protocol 1: Solubility Determination using UV-Vis Spectroscopy

This method is suitable when the solute has a distinct chromophore and the solvent is transparent in the same UV-Vis region.

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. Place the vial in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation of Solubility: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the solubility of this compound in the solvent.

Caption: Workflow for solubility determination using UV-Vis spectroscopy.

Protocol 2: Solubility Determination using HPLC

HPLC is a more specific and often more sensitive method, particularly useful for complex mixtures or when the solvent has interfering absorbance.

Step-by-Step Methodology:

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) for the analysis of this compound, including selection of the column, mobile phase, flow rate, and detector wavelength.

-

Calibration: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve of peak area versus concentration.

-

Equilibration and Sampling: Prepare the saturated solution as described in the UV-Vis protocol (Steps 3 and 4).

-

Sample Preparation for HPLC: Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range.

-

Injection and Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.

-

Calculation of Solubility: Determine the concentration of the diluted sample from the calibration curve using the peak area. Calculate the original solubility, accounting for the dilution.

Critical Factors Influencing Solubility Measurements

To ensure the accuracy and reproducibility of solubility data, several factors must be carefully controlled:

-

Temperature: Solubility is highly temperature-dependent. All measurements must be conducted at a constant and accurately recorded temperature.

-

Purity of Compound and Solvent: Impurities can significantly alter the solubility of a substance. Use high-purity solute and solvents for all experiments.

-

Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. The required time should be determined experimentally by measuring the concentration at different time points until it becomes constant.

-

Solid State Form: The crystalline form (polymorph) of the solute can affect its solubility. It is important to characterize the solid form used in the experiment.[7]

Conclusion

References

-

Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

PubMed. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. [Link]

-

ResearchGate. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Springer Nature. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]

-

OUCI. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]

-

ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]

-

ACS Publications. (n.d.). Quantitative solubility-structure relations for some meta- and para-substituted benzoic acids in p-dioxane and tetrahydrofuran. [Link]

-

ACS Publications. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-chloro- (CAS 535-80-8). [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Solubility of Things. (n.d.). 3,5-Dichlorobenzoic acid. [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-chloro-. [Link]

-

ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. [Link]

-

PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. [Link]

-

ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. [Link]

Sources

- 1. PubChemLite - this compound (C7H4ClIO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 289039-25-4 [sigmaaldrich.com]

- 3. This compound | 289039-25-4 [chemicalbook.com]

- 4. 3-chloro-5-fluoro-4-iodobenzoic acid CAS#: 2383858-48-6 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3-Chloro-5-iodobenzoic Acid: A Versatile Building Block for Modern Synthesis

Executive Summary

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for versatile and precisely functionalized building blocks is paramount. 3-Chloro-5-iodobenzoic acid emerges as a scaffold of significant strategic value. Its structure, featuring a carboxylic acid group and two distinct halogen atoms on an aromatic ring, provides chemists with multiple, orthogonally reactive handles. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions allows for predictable, sequential, and site-selective modifications. This guide provides an in-depth examination of the physicochemical properties, synthesis, and core applications of this compound, offering field-proven insights and detailed protocols for its use in key synthetic transformations.

Introduction: A Scaffold of Strategic Importance

This compound (CAS No: 289039-25-4) is a di-halogenated benzoic acid derivative.[1] Its utility does not stem from its biological activity per se, but from its architectural potential as a synthetic intermediate. The molecule incorporates three key functional groups ripe for chemical elaboration:

-

A Carboxylic Acid: Readily converted into esters, amides, acyl chlorides, and other derivatives.

-

An Iodo Group: The most reactive site for standard palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond.[2]

-

A Chloro Group: A significantly less reactive site for cross-coupling, which can be engaged under more forcing conditions or with specialized catalyst systems, or remain as a stable substituent.

This hierarchy of reactivity allows for a modular and convergent approach to the synthesis of complex molecules, where different fragments can be introduced in a controlled, stepwise manner.

Physicochemical Properties and Safety Profile

Accurate physical data and safety protocols are critical for successful and safe experimentation.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 289039-25-4 | [1][3] |

| Molecular Formula | C₇H₄ClIO₂ | [1] |

| Molecular Weight | 282.47 g/mol | [1] |

| Appearance | Solid |

| Storage Temperature | Refrigerator (2-8 °C) |[3] |

Table 2: GHS Safety Information

| Category | Information | Reference |

|---|---|---|

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |[4][5] |

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[4][5][6]

Synthetic Access

The synthesis of this compound is typically achieved via electrophilic iodination of 3-chlorobenzoic acid. The chloro and carboxylic acid groups are both meta-directing, thus favoring substitution at the C5 position.

Representative Protocol: Electrophilic Iodination of 3-Chlorobenzoic Acid

This protocol is a representative method based on established iodination chemistry.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzoic acid (1.0 eq), periodic acid (H₅IO₆, 0.3 eq), and iodine (I₂, 0.4 eq).

-

Add glacial acetic acid as the solvent, followed by a catalytic amount of concentrated sulfuric acid.

Causality: The combination of periodic acid and iodine in an acidic medium generates the potent electrophilic iodine species required for the iodination of the deactivated aromatic ring. Acetic acid serves as a polar solvent that is stable to the oxidizing conditions.

Step 2: Reaction Execution

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker containing ice-cold water and a solution of sodium thiosulfate. Stir until the dark iodine color disappears.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid sequentially with cold water and a small amount of cold hexane to remove non-polar impurities.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Trustworthiness: The sodium thiosulfate quench is a self-validating step to ensure all reactive iodine is removed. Purification by recrystallization ensures the final product is of high purity, which can be confirmed by melting point analysis and NMR spectroscopy.

The Cornerstone of Reactivity: Chemoselective Cross-Coupling

The primary value of this compound lies in the differential reactivity of its C-I and C-Cl bonds. The C-I bond is significantly weaker and more polarizable, making it highly susceptible to oxidative addition by a low-valent palladium catalyst, which is typically the rate-determining step in cross-coupling cycles.[2] This allows for selective functionalization at the iodo-position while leaving the chloro-position intact for subsequent reactions.

Caption: A general workflow for the sequential functionalization of this compound.

Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, widely used to synthesize biaryl structures common in pharmaceuticals.[7]

Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and concludes with reductive elimination to form the new C-C bond and regenerate the catalyst.[7][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.5 mmol).

-

Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

-

Reaction: Heat the mixture to 80-100 °C and stir until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Add water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by coupling an aryl halide with a terminal alkyne.[10] This reaction is distinguished by its use of both palladium and copper(I) co-catalysts.[11]

Mechanism Rationale: The palladium cycle is similar to the Suzuki reaction. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide.[12] This species then undergoes transmetalation with the arylpalladium(II) complex, which is more efficient than the direct reaction with the alkyne itself.

Caption: The interconnected Palladium and Copper cycles in the Sonogashira coupling.

-

Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

-

Inerting: Evacuate and backfill the flask with Argon three times.

-

Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.5 mmol). Finally, add the terminal alkyne (1.2 mmol).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete by TLC/LC-MS analysis.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[13][14]

Mechanism Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[15] The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by the strong base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product.[13][15] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive aryl halides.[15]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

-

Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 mmol) to a Schlenk tube.

-

Reagent Addition: Add this compound (1.0 mmol) and the desired primary or secondary amine (1.2 mmol). Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC/LC-MS.

-

Workup: After completion, cool the reaction to room temperature and quench carefully with water. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the product using flash column chromatography.

Orthogonal Reactivity: The Carboxylic Acid Handle

The carboxylic acid group provides a separate, non-competing reactive site that can be functionalized before or after cross-coupling reactions. A common transformation is the formation of an amide bond.

Protocol: Amide Formation via Acyl Chloride

-

Acyl Chloride Formation: Suspend this compound (1.0 mmol) in an anhydrous solvent like dichloromethane (DCM). Add oxalyl chloride (1.5 mmol) dropwise, followed by a catalytic amount of DMF.[16] Stir at room temperature until gas evolution ceases.

-

Amidation: Remove the solvent and excess oxalyl chloride under vacuum. Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (1.1 mmol) and a non-nucleophilic base like triethylamine (1.5 mmol) in DCM dropwise.

-

Workup: Allow the reaction to warm to room temperature. Wash the mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the amide product, which can be further purified by chromatography or recrystallization.

Conclusion

This compound is a testament to the power of strategic molecular design. Its pre-installed, orthogonally reactive halogen atoms provide a reliable and predictable platform for sequential C-C and C-N bond-forming reactions. This building block enables chemists to construct complex molecular frameworks with a high degree of control, minimizing protecting group manipulations and shortening synthetic routes. For researchers in drug discovery and materials science, mastering the application of this versatile scaffold opens a direct path to novel and valuable chemical entities.

References

- This compound | 289039-25-4. Sigma-Aldrich.

- This compound - Safety D

- This compound | 289039-25-4. ChemicalBook.

- 2-Chloro-5-iodobenzoic acid synthesis. ChemicalBook.

-

Buchwald–Hartwig amination. Wikipedia. [Link]

- SAFETY DATA SHEET 3-Chlorobenzoic acid. MilliporeSigma.

-

Buchwald-Hartwig reaction. chemeurope.com. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- This compound synthesis. ChemicalBook.

- SAFETY DATA SHEET: 2-Chloro-5-iodobenzoic acid. Fisher Scientific.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

- A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5.

- Safety data sheet: 3-Chlorobenzoic acid. Carl ROTH.

- Technical Support Center: Catalyst Selection for 1,2,4,5-Tetrachloro-3-iodobenzene Cross-Coupling. Benchchem.

- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.

- This compound. Oakwood Chemical.

-

Suzuki Coupling. YouTube. [Link]

- This compound CAS#: 289039-25-4. ChemicalBook.

- WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid.

-

Preparation method of 2-chloro-5-iodobenzoic acid. Patsnap. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Sonogashira coupling. YouTube. [Link]

-

2-Chloro-5-iodobenzoic acid tert-butyl ester. Org Prep Daily. [Link]

- CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

Sources

- 1. This compound [oakwoodchemical.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 289039-25-4 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig_reaction [chemeurope.com]

- 15. jk-sci.com [jk-sci.com]

- 16. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

The Strategic deployment of 3-Chloro-5-iodobenzoic Acid in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Halogenated Scaffold as a Cornerstone in Drug Design

In the intricate landscape of medicinal chemistry, the selection of starting materials and core scaffolds is a critical determinant of a drug discovery program's success. Among the myriad of available building blocks, halogenated aromatic compounds have emerged as particularly valuable assets. Their utility extends far beyond their traditional role as simple steric blockers or lipophilicity modifiers. The modern understanding of non-covalent interactions, particularly the significance of halogen bonding, has elevated these motifs to a strategic element in rational drug design.[1] This guide focuses on a specific, yet highly versatile, scaffold: 3-Chloro-5-iodobenzoic acid . Through a detailed exploration of its chemical reactivity, synthetic applications, and the underlying structure-activity relationships (SAR), we will illuminate its role as a powerful tool for the creation of novel therapeutic agents.

While much of the prominent literature highlights the isomeric 2-chloro-5-iodobenzoic acid as a key intermediate in blockbuster drugs, the 3,5-disubstituted pattern offers a unique electronic and steric profile that medicinal chemists can exploit to achieve desired pharmacological properties. This guide will delve into the established applications of its isomers to provide context and then explore the specific utility and potential of the this compound core.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₇H₄ClIO₂.[2] Its structure is characterized by a benzoic acid core substituted with a chlorine atom and an iodine atom at the meta positions relative to the carboxylic acid. This substitution pattern imparts a distinct reactivity profile that is central to its utility in multi-step syntheses.

| Property | Value |

| Molecular Formula | C₇H₄ClIO₂ |

| Molecular Weight | 282.46 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 219-221 °C |

| Solubility | Soluble in organic solvents like DMF, DMSO; sparingly soluble in water |

The key to its synthetic versatility lies in the differential reactivity of its functional groups:

-

The Carboxylic Acid: This group serves as a primary handle for derivatization, most commonly through the formation of amides, esters, or its reduction to a benzyl alcohol. Amide bond formation is a cornerstone of medicinal chemistry, and this moiety allows for the introduction of a vast array of amine-containing fragments.

-

The Iodine Atom: The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 5-position through reactions such as Suzuki-Miyaura, Sonogashhire, Heck, and Buchwald-Hartwig couplings. This reactivity is crucial for building molecular complexity.

-

The Chlorine Atom: The C-Cl bond is significantly less reactive in cross-coupling reactions compared to the C-I bond. This allows for the iodine to be selectively functionalized while the chlorine atom remains, contributing to the final molecule's electronic properties and potential for halogen bonding interactions with the biological target.

This differential reactivity allows for a stepwise and controlled elaboration of the scaffold, a highly desirable feature in the synthesis of complex drug candidates.

Key Synthetic Transformations and Protocols

The utility of this compound is realized through a variety of robust and well-established synthetic transformations. Below, we detail the methodologies for two of the most critical reactions: amide bond formation and Suzuki-Miyaura cross-coupling.

Amide Bond Formation: A Gateway to Diverse Chemical Space

The conversion of the carboxylic acid to an amide is arguably the most common initial step in elaborating this scaffold. This can be achieved through several methods, with the conversion to the acyl chloride being a highly efficient route.

Experimental Protocol: Synthesis of a Representative Benzamide Derivative

This protocol describes the synthesis of an N-substituted benzamide via the acyl chloride intermediate.

Step 1: Synthesis of 3-Chloro-5-iodobenzoyl chloride

-

To a solution of this compound (1.0 equiv.) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (2.0-3.0 equiv.) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-chloro-5-iodobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation with a Primary or Secondary Amine

-

Dissolve the amine (1.0-1.2 equiv.) in anhydrous DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv.) to the amine solution and cool to 0 °C.

-

Slowly add a solution of the crude 3-chloro-5-iodobenzoyl chloride (1.0 equiv.) in anhydrous DCM to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford the desired N-substituted-3-chloro-5-iodobenzamide.[3]

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The iodine atom of the this compound scaffold is primed for palladium-catalyzed cross-coupling reactions, allowing for the construction of C-C bonds and the introduction of (hetero)aryl moieties.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 3-chloro-5-iodobenzamide with an arylboronic acid.

-

To a reaction vessel, add the N-substituted-3-chloro-5-iodobenzamide (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Targets

The true value of this compound is demonstrated through its application in the synthesis of biologically active molecules. While direct examples are often proprietary, we can infer its utility from the broader class of halogenated benzoic acids and by examining the synthesis of major drugs that use its isomer.

Case Study: SGLT2 Inhibitors for Type 2 Diabetes

A prominent example of the power of this chemical class is in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. While the blockbuster drug Dapagliflozin utilizes the 2-chloro-5-iodobenzoic acid isomer, the synthetic strategies and the role of the halogenated phenyl ring are highly relevant.[3][4] SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood sugar levels.[5]

The synthesis of Dapagliflozin involves the coupling of a C-aryl glucoside with the halogenated benzoic acid-derived moiety. The chloro- and iodo- (or bromo-) substituted phenyl ring is a key structural feature of many "gliflozin" drugs.[6][7]

Role of the Halogenated Ring in SGLT2 Inhibitors:

-

Structural Scaffold: The substituted phenyl ring provides the core scaffold to which the glucose moiety and other side chains are attached.

-

Modulation of Physicochemical Properties: The halogens contribute to the overall lipophilicity of the molecule, which is critical for its pharmacokinetic profile, including absorption and distribution.[8]

-

Receptor Interactions: The specific substitution pattern is crucial for optimal binding to the SGLT2 transporter protein. While not always forming a classic halogen bond, the electronic and steric influence of the halogens dictates the precise orientation of the drug within the binding pocket, maximizing inhibitory activity.

Emerging Applications: Anticancer Agents

The halogenated benzamide scaffold is a recurring motif in the development of various anticancer agents, including kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.

PARP Inhibitors:

The benzamide core of this compound is a known pharmacophore that mimics the nicotinamide portion of the NAD+ substrate for PARP enzymes.[9] PARP inhibitors are a clinically successful class of drugs that exploit the concept of synthetic lethality in cancers with deficient DNA repair pathways (e.g., BRCA mutations).[10] The 3-chloro-5-iodobenzamide scaffold can be elaborated, often via Suzuki coupling at the iodine position, to generate potent PARP inhibitors.[11]

Kinase Inhibitors:

Protein kinases are another major class of oncology targets. The 3,5-disubstituted benzamide scaffold can serve as a versatile template for the design of kinase inhibitors. The substituents at the 3- and 5-positions can be tailored to interact with specific pockets within the ATP-binding site of the target kinase, thereby conferring potency and selectivity.[12]

Structure-Activity Relationship Insights for Anticancer Activity:

The following table summarizes representative data for benzamide derivatives, illustrating the impact of substitutions on anticancer activity. While not all of these examples start from this compound, they provide valuable insights into how modifications on a similar core can tune biological activity.

| Compound ID | Core Scaffold Modification | Target/Cell Line | IC₅₀ (µM) | Reference |

| T7 | m-(4-morpholinoquinazolin-2-yl)benzamide with 4-Cl | HCT-116 | 2.17 ± 0.19 | |

| T7 | m-(4-morpholinoquinazolin-2-yl)benzamide with 4-Cl | MCF-7 | 3.28 ± 0.31 | |

| 14d | Bis-benzamide derivative | LNCaP | 0.016 | [6] |

| 8t | 1H-pyrazole-3-carboxamide derivative | FLT3 | 0.000089 | [13] |

| 8t | 1H-pyrazole-3-carboxamide derivative | CDK2 | 0.000719 | [13] |

Note: The data presented is for structurally related compounds to illustrate the potential of the benzamide scaffold and the effect of halogenation. IC₅₀ values are highly dependent on assay conditions.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a strategically valuable building block for medicinal chemists. Its well-defined and differential reactivity allows for controlled, stepwise synthesis of complex molecules. The presence of both a chloro and an iodo substituent provides opportunities to fine-tune electronic properties, engage in halogen bonding, and serve as handles for further diversification through cross-coupling reactions. While its isomer has gained prominence through its use in SGLT2 inhibitors, the 3,5-disubstituted pattern holds significant potential for the development of novel therapeutics, particularly in the realm of oncology with PARP and kinase inhibitors. As our understanding of structure-activity relationships and the role of specific halogenation patterns continues to evolve, the strategic application of scaffolds like this compound will undoubtedly continue to fuel the discovery of the next generation of medicines.

References

-

A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). PubMed Central. Retrieved January 1, 2026, from [Link]

-

Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. (2018, September 15). PubMed. Retrieved January 1, 2026, from [Link]

-

Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]

- A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. (n.d.). Google Patents.

-

New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

-

SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020, February 10). Indo American Journal of Pharmaceutical Research. Retrieved January 1, 2026, from [Link]

-

Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

-

IC 50 VALUES FOR SYNTHESIZED COMPOUNDS. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Design and synthesis of 3,3-piperidine hydroxamate analogs as selective TACE inhibitors. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]

-

PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024, April 16). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024, September 30). National Center for Biotechnology Information. Retrieved January 1, 2026, from [Link]

-

Mechanistic insights regarding the role of SGLT2 inhibitors and GLP1 agonist drugs on cardiovascular disease in diabetes. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]

-

Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

-

Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. (2022, August 11). PubMed. Retrieved January 1, 2026, from [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. (2024, April 2). MDPI. Retrieved January 1, 2026, from [Link]

-

This compound (C7H4ClIO2). (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011, March 23). Vertex Pharmaceuticals. Retrieved January 1, 2026, from [Link]

-

IC 50 of the synthesized compounds against the two cancer cell lines according to the MTT assay.. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed. Retrieved January 1, 2026, from [Link]

- Preparation method of 2-chloro-5-iodobenzoic acid. (n.d.). Google Patents.

-

An Overview of the Cardiorenal Protective Mechanisms of SGLT2 Inhibitors. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

Dapagliflozin – structure, synthesis, and new indications. (2021, August 4). Pharmacia. Retrieved January 1, 2026, from [Link]

-

A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. (2022, April 14). WIPO Patentscope. Retrieved January 1, 2026, from [Link]

-

3-chloro-N-(5-chloro-2-pyridinyl)-4-iodobenzamide. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

-

Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

-

Molecular Mechanisms of SGLT2 Inhibitor on Cardiorenal Protection. (2025, October 15). ResearchGate. Retrieved January 1, 2026, from [Link]

Sources

- 1. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]